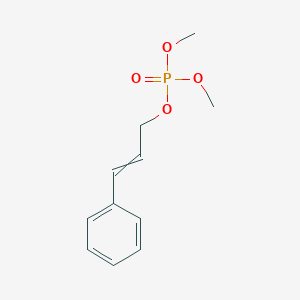
Dimethyl 3-phenylprop-2-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-phenylprop-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C11H15O4P It is characterized by the presence of a phosphate group attached to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-phenylprop-2-en-1-yl phosphate typically involves the reaction of 3-phenylprop-2-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-phenylprop-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-phenylprop-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 3-phenylprop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-phenylprop-2-en-1-yl phosphite
- Dimethyl 3-phenylprop-2-en-1-yl phosphine
- Dimethyl 3-phenylprop-2-en-1-yl phosphonate
Uniqueness
Dimethyl 3-phenylprop-2-en-1-yl phosphate is unique due to its specific phosphate group, which imparts distinct chemical reactivity and biological activity. Compared to its phosphite, phosphine, and phosphonate analogs, it exhibits different reactivity patterns and biological interactions, making it a versatile compound in various applications.
Properties
CAS No. |
64960-08-3 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
dimethyl 3-phenylprop-2-enyl phosphate |
InChI |
InChI=1S/C11H15O4P/c1-13-16(12,14-2)15-10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3 |
InChI Key |
USKTWJWULBPTNK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


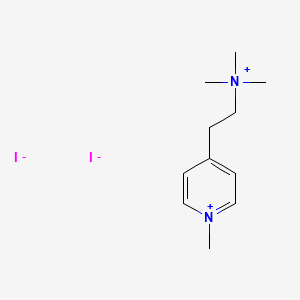
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

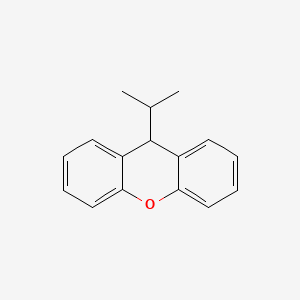
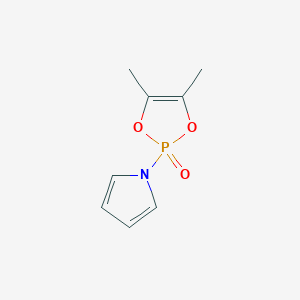

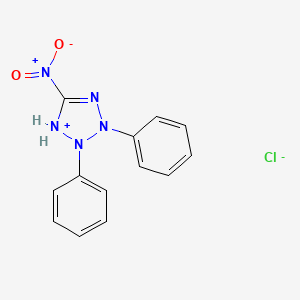
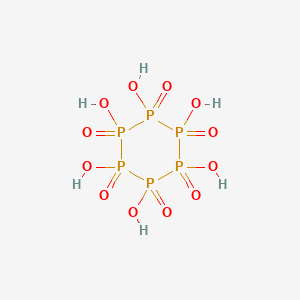
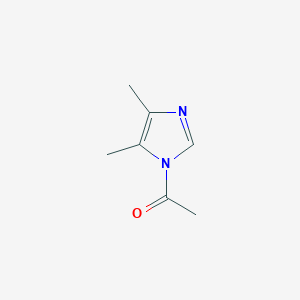
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
